molecular formula C13H14N2O5 B8391381 5-(2',4',5'-Trimethoxybenzal) hydantoin

5-(2',4',5'-Trimethoxybenzal) hydantoin

Cat. No. B8391381
M. Wt: 278.26 g/mol
InChI Key: JPSKANRFSFCFMV-UHFFFAOYSA-N
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Patent
US04264617

Procedure details

A mixture of 2,4,5-trimethoxybenzaldehyde (2.503 g.) and hydantoin (1.275 g., 1 molar ratio) in water (15 ml) was heated to 70°. Monoethanolamine (1.17 g.) was added and the suspension was stirred and heated at 90°-92° (bath temperature) for 4 hours. Isolation in the usual manner gave the title compound as a yellow solid (3.305 g.), m.p. 276°-277° decomp. Crystallization from dioxane did not raise the melting point.
Quantity
2.503 g
Type
reactant
Reaction Step One
Quantity
1.275 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:4]=1[CH:5]=O.[NH:15]1[CH2:21][C:19](=[O:20])[NH:18][C:16]1=[O:17].C(CN)O>O>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:4]=1[CH:5]=[C:21]1[NH:15][C:16](=[O:17])[NH:18][C:19]1=[O:20]

Inputs

Step One
Name
Quantity
2.503 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C(=C1)OC)OC
Name
Quantity
1.275 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
C(O)CN

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90°-92° (bath temperature) for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C(NC(N2)=O)=O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.305 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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